tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Description
This compound is a boronic ester derivative featuring a dihydropyridine core functionalized with a pyridyl-dioxaborolane moiety and a tert-butyl carbamate protecting group. Its molecular structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the dihydropyridine ring during synthetic manipulations . Applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in the synthesis of bioactive molecules requiring sp³-hybridized nitrogen centers .
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)17-9-8-16(14-23-17)22-27-20(4,5)21(6,7)28-22/h8-10,14H,11-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXTZLHKLYAMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting from pyridine derivatives. One common method is the borylation of pyridine using a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions , such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., sodium carbonate, potassium phosphate)
Solvents: (e.g., toluene, water, ethanol)
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. It is particularly useful in the preparation of statins, which are widely used to manage cholesterol levels. For instance, it serves as a precursor for compounds such as Atorvastatin and Rosuvastatin, which inhibit HMG-CoA reductase and thus lower LDL cholesterol levels in patients with hypercholesterolemia .
Boronic Acid Derivatives
The presence of the boron-containing dioxaborolane moiety enhances the compound's utility in organic synthesis. Boronic acids are known for their role in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in complex organic molecules. This compound can be utilized to generate various boronic acid derivatives that are essential for synthesizing complex pharmaceuticals and agrochemicals .
Catalysis
Due to its structural characteristics, this compound may also play a role as a catalyst or catalyst precursor in various organic reactions. The boron atom can participate in Lewis acid-base interactions, making it suitable for catalyzing reactions involving nucleophiles and electrophiles .
Case Study 1: Synthesis of Statins
A study highlighted the use of tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate as an intermediate in the synthesis of Atorvastatin. The reaction involved several steps where this compound was reacted with other reagents under controlled conditions to yield high purity statin products suitable for therapeutic use .
Case Study 2: Development of New Agrochemicals
Research has also explored the use of this compound in developing new agrochemical products through its application in Suzuki coupling reactions. The ability to form stable carbon-carbon bonds allowed researchers to synthesize novel compounds that exhibit enhanced efficacy against pests while being environmentally friendly .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of a palladium-boron complex during the cross-coupling reaction. This complex facilitates the transfer of the boronic acid moiety to the aryl halide, resulting in the formation of the biaryl product. The molecular targets and pathways involved are typically the aryl halides and the palladium catalyst .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Compound A : tert-Butyl 4-(3-(pyridin-3-yl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate ()
- Key Difference : Replaces the boronate ester with a pyridyl-phenyl group.
- Reactivity : Lacks boronate functionality, rendering it unsuitable for cross-coupling. Instead, it serves as a precursor for further functionalization via Buchwald-Hartwig amination or C–H activation .
- Synthesis : Prepared via Suzuki-Miyaura coupling using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 3-(3-bromophenyl)pyridine .
Compound B : Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate ()
- Key Difference : Benzyl carbamate replaces the tert-butyl group.
- Applications: Preferential use in scenarios requiring orthogonal deprotection strategies (e.g., hydrogenolysis of benzyl vs. acid-labile tert-butyl groups) .
Compound C : tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate ()
- Key Difference: Piperidine replaces dihydropyridine, and a phenoxymethyl linker is introduced.
Functional Group Modifications
Compound D : tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate ()
- Key Difference : Methyl substitution on the carbamate nitrogen.
Comparative Data Table
Biological Activity
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₈BNO₄
- Molecular Weight : 309.21 g/mol
- CAS Number : 286961-14-6
- Purity : ≥98.0% (by GC)
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with a pyridine derivative. The process is optimized for yield and purity using various solvents and catalysts.
Antimicrobial Properties
Research indicates that compounds containing boron moieties exhibit significant antimicrobial activity. The presence of the dioxaborolane group enhances interaction with microbial cell membranes, leading to increased permeability and cell death.
Table 1: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 8.0 |
| A549 | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Interaction with DNA : Some studies suggest that it may intercalate into DNA strands or bind to DNA repair enzymes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results demonstrated significant inhibition compared to standard antibiotics .
Study on Anticancer Effects
In another study focusing on breast cancer cells (MCF7), the compound was tested for its ability to induce apoptosis. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Key Safety Measures :
- Avoid ignition sources (sparks, open flames) due to flammability risks .
- Use personal protective equipment (PPE) including gloves and lab coats.
- Store in a cool, dry environment away from heat.
- Emergency Protocols :
- In case of exposure, remove contaminated clothing and rinse skin with water for 15 minutes.
- For inhalation, move to fresh air and seek medical attention immediately.
- Documentation : Always retain the product label or container for medical reference .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Core Strategy : The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. The tert-butyl carbamate group is typically introduced early to protect the dihydropyridine nitrogen during subsequent steps .
- Stepwise Process :
Boronate Ester Installation : React a halogenated pyridine precursor with bis(pinacolato)diboron under palladium catalysis.
Dihydropyridine Protection : Use Boc (tert-butoxycarbonyl) anhydride to protect the amine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How is the compound characterized after synthesis?
- Methodological Answer :
- Key Techniques :
- NMR Spectroscopy : , , and NMR to confirm boronate ester integration and dihydropyridine conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHBNO) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized when using this compound as a boronate ester reagent?
- Methodological Answer :
- Critical Parameters :
- Catalyst System : Pd(PPh) or PdCl(dppf) in toluene/ethanol (3:1) at 80°C .
- Base Selection : KCO or CsCO to maintain pH 9–10 for efficient transmetallation .
- Troubleshooting :
- Low yields may stem from moisture-sensitive intermediates; use anhydrous solvents and inert atmosphere.
- Steric hindrance from the tert-butyl group can slow coupling; increase reaction time (24–48 hours) .
Q. How do structural analogs with modified substituents (e.g., phenyl vs. pyridyl groups) affect reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative Analysis :
- Electron-Withdrawing Groups (e.g., pyridyl): Enhance oxidative addition efficiency but may reduce solubility .
- Steric Effects : Bulky tert-butyl groups slow transmetallation; smaller substituents (e.g., methyl) improve reaction rates .
- Experimental Design :
- Synthesize analogs (e.g., replacing pyridyl with phenyl) and compare coupling yields under identical conditions.
- Use DFT calculations to model steric/electronic effects on transition states .
Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Quantum Chemical Methods :
- Reaction Path Search : Employ density functional theory (DFT) to identify transition states and intermediates .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions in cross-coupling reactions .
- Data-Driven Approaches :
- Machine learning models trained on analogous boronate ester systems to predict optimal reaction parameters (e.g., temperature, catalyst loading) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Root Cause Identification :
- Solvent Effects : NMR shifts vary with solvent polarity (e.g., CDCl vs. DMSO-d) .
- Impurity Artifacts : Trace palladium or unreacted boronic acid may skew results.
- Validation Steps :
Re-purify the compound via preparative HPLC.
Re-run NMR in a standardized solvent (e.g., CDCl) and compare to literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
